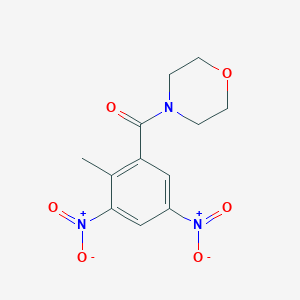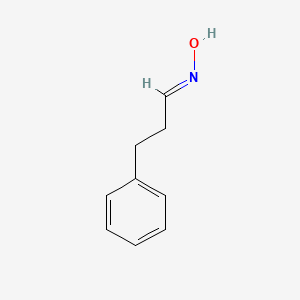
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling with the propenamide moiety: The triazole ring is then coupled with a propenamide derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions can target the double bond in the propenamide moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They may be used in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(3-methoxy-4-ethoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
- (2E)-3-(3-methoxy-4-butoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
Uniqueness
The uniqueness of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C15H18N4O3 |
|---|---|
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H18N4O3/c1-3-8-22-12-6-4-11(9-13(12)21-2)5-7-14(20)18-15-16-10-17-19-15/h4-7,9-10H,3,8H2,1-2H3,(H2,16,17,18,19,20)/b7-5+ |
InChI-Schlüssel |
CRIUTADICJGJMR-FNORWQNLSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=NN2)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=NN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)




![1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001178.png)

![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)

